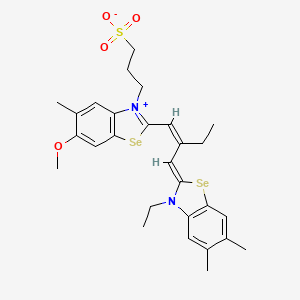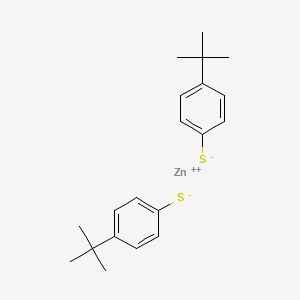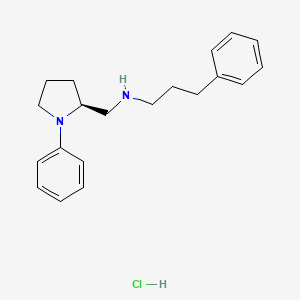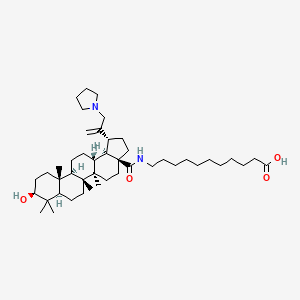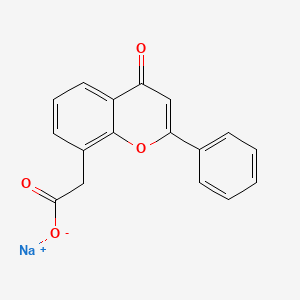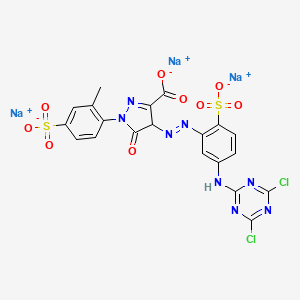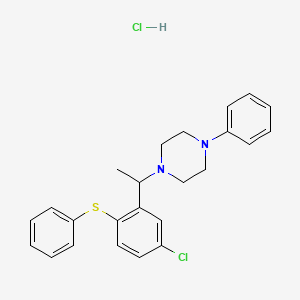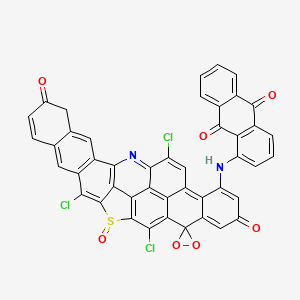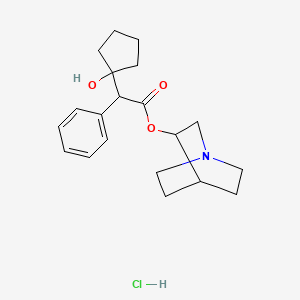
Cyclopentaneacetic acid, 1-hydroxy-alpha-phenyl-, 3-quinuclidinyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentaneacetic acid, 1-hydroxy-alpha-phenyl-, 3-quinuclidinyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a cyclopentane ring, a phenyl group, and a quinuclidinyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentaneacetic acid, 1-hydroxy-alpha-phenyl-, 3-quinuclidinyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of cyclopentaneacetic acid with 1-hydroxy-alpha-phenyl-3-quinuclidinyl alcohol under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting ester is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. Industrial methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopentaneacetic acid, 1-hydroxy-alpha-phenyl-, 3-quinuclidinyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Cyclopentaneacetic acid, 1-hydroxy-alpha-phenyl-, 3-quinuclidinyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as an anticholinergic agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Cyclopentaneacetic acid, 1-hydroxy-alpha-phenyl-, 3-quinuclidinyl ester, hydrochloride involves its interaction with muscarinic receptors. By blocking these receptors, the compound prevents the binding of acetylcholine, leading to a decrease in parasympathetic nervous system activity. This results in effects such as pupil dilation (mydriasis) and relaxation of the ciliary muscles in the eye (cycloplegia) .
Comparison with Similar Compounds
Similar Compounds
Cyclopentolate: Another anticholinergic agent used for similar purposes, such as inducing mydriasis and cycloplegia.
Atropine: A well-known anticholinergic agent with a broader range of applications, including treatment of bradycardia and as a pre-anesthetic medication.
Scopolamine: Used primarily for its antiemetic and antispasmodic properties.
Uniqueness
Cyclopentaneacetic acid, 1-hydroxy-alpha-phenyl-, 3-quinuclidinyl ester, hydrochloride is unique due to its specific molecular structure, which provides a distinct pharmacological profile. Its combination of a cyclopentane ring, phenyl group, and quinuclidinyl ester differentiates it from other anticholinergic agents, potentially offering unique therapeutic benefits and applications.
Properties
CAS No. |
101931-97-9 |
|---|---|
Molecular Formula |
C20H28ClNO3 |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H27NO3.ClH/c22-19(24-17-14-21-12-8-15(17)9-13-21)18(16-6-2-1-3-7-16)20(23)10-4-5-11-20;/h1-3,6-7,15,17-18,23H,4-5,8-14H2;1H |
InChI Key |
MLNHNOUEAOVRLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(C2=CC=CC=C2)C(=O)OC3CN4CCC3CC4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




